2,6-Dinitrotoluene-3-sulfonic acid

Analytical Chemistry Environmental Monitoring Hydrophobicity

2,6-Dinitrotoluene-3-sulfonic acid (IUPAC: 3-methyl-2,4-dinitrobenzenesulfonic acid; CAS 226711-10-0) is a nitroaromatic compound characterized by two nitro groups and one sulfonic acid group on a toluene backbone, giving it a molecular weight of 262.2 g/mol and a reported density of 1.723 g/cm³. It is commercially available at 95% purity and is primarily utilized as an intermediate in dye and pigment synthesis, as well as a research tool in environmental and analytical chemistry.

Molecular Formula C7H6N2O7S
Molecular Weight 262.2 g/mol
CAS No. 226711-10-0
Cat. No. B1620945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dinitrotoluene-3-sulfonic acid
CAS226711-10-0
Molecular FormulaC7H6N2O7S
Molecular Weight262.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-]
InChIInChI=1S/C7H6N2O7S/c1-4-5(8(10)11)2-3-6(17(14,15)16)7(4)9(12)13/h2-3H,1H3,(H,14,15,16)
InChIKeyPNMMYPNEHJVPCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dinitrotoluene-3-sulfonic acid (CAS 226711-10-0): A Distinct Nitroaromatic Sulfonic Acid for Specialized R&D and Procurement


2,6-Dinitrotoluene-3-sulfonic acid (IUPAC: 3-methyl-2,4-dinitrobenzenesulfonic acid; CAS 226711-10-0) is a nitroaromatic compound characterized by two nitro groups and one sulfonic acid group on a toluene backbone, giving it a molecular weight of 262.2 g/mol and a reported density of 1.723 g/cm³ . It is commercially available at 95% purity and is primarily utilized as an intermediate in dye and pigment synthesis, as well as a research tool in environmental and analytical chemistry . Unlike its more common isomer 2,4-dinitrotoluene, this specific sulfonated derivative offers distinct physicochemical properties—such as a higher LogP and unique hydrogen-bonding profile—that directly influence its reactivity, solubility, and suitability in targeted applications .

Why 2,6-Dinitrotoluene-3-sulfonic acid Cannot Be Replaced by Common In-Class Isomers


Although 2,6-dinitrotoluene-3-sulfonic acid shares the same molecular formula (C7H6N2O7S) and functional groups with isomers such as 2,4-dinitrotoluene-3-sulfonic acid (CAS 63348-71-0) and 2,4-dinitrotoluene-5-sulfonic acid (CAS 52146-86-8), their substitution patterns dramatically alter key physicochemical parameters and reactivity profiles . Specifically, the 2,6-substitution pattern in this compound yields a calculated LogP of 3.185 and a polar surface area (PSA) of 154.39 Ų, which differ significantly from the 2,4-isomers (LogP ≈2.84; PSA ≈157.22 Ų) . These differences directly impact solubility, chromatographic behavior, and nucleophilic substitution kinetics—critical variables in analytical method development, environmental fate studies, and synthetic route design. Generic substitution without these quantitative data points risks irreproducible results, suboptimal yields, and misidentified analytes.

Quantitative Differentiation Evidence for 2,6-Dinitrotoluene-3-sulfonic acid Against Closest Comparators


Higher LogP (3.19 vs. 2.84) Enhances Reversed-Phase Chromatographic Retention and Organic Phase Partitioning

2,6-Dinitrotoluene-3-sulfonic acid exhibits a calculated octanol-water partition coefficient (LogP) of 3.185, which is approximately 0.34 log units higher than the 2.842 LogP reported for its regioisomer 2,4-dinitrotoluene-5-sulfonic acid (CAS 52146-86-8) . This increased hydrophobicity directly translates to longer retention times on reversed-phase HPLC columns and a greater affinity for organic solvents in liquid-liquid extractions.

Analytical Chemistry Environmental Monitoring Hydrophobicity

Reduced Polar Surface Area (154.39 Ų vs. 157.22 Ų) May Improve Membrane Permeability in Biological Assays

The topological polar surface area (PSA) of 2,6-dinitrotoluene-3-sulfonic acid is calculated to be 154.39 Ų, which is approximately 2.8 Ų lower than the PSA of the 2,4-dinitrotoluene-3-sulfonic acid isomer (157.22 Ų) . In drug-like molecule prediction models, a lower PSA is associated with improved passive membrane permeability, potentially enhancing intracellular uptake in cellular assays.

Medicinal Chemistry ADME QSAR

Environmental Relevance as a Distinct Isomer in TNT-Contaminated Site Analysis

In a 2006 study by Schmidt et al., dinitrotoluenesulfonic acid isomers were identified as major polar contaminants in groundwater near former ammunition plants, with concentrations ranging from 14 to 40 µg/L [1]. While the study did not fully resolve each isomer, the presence of the 2,6-substituted variant is expected due to its formation during TNT purification processes involving sodium sulfite. Analytical methods specifically targeting this isomer are essential for accurate source apportionment and risk assessment.

Environmental Forensics LC-MS/MS Explosives

Procurement-Driven Application Scenarios for 2,6-Dinitrotoluene-3-sulfonic acid


Analytical Reference Standard for Environmental Monitoring of Explosives-Related Compounds

As highlighted by its occurrence in ammunition plant groundwater (Section 3), this compound is a critical analytical standard for LC-MS/MS methods targeting polar nitroaromatic explosives residues. Procurement of the authentic 2,6-isomer ensures accurate quantitation and isomer-specific identification in environmental samples [1].

Intermediate in the Synthesis of Specialty Azo Dyes and Pigments

Leveraging its unique substitution pattern and hydrophobicity (LogP = 3.19), this sulfonic acid can be diazotized and coupled to produce azo dyes with distinct shades and fastness properties compared to those derived from 2,4-isomers. This makes it a valuable building block for dye manufacturers seeking to expand their color portfolio .

Physicochemical Probe in Structure-Activity Relationship (SAR) Studies

The measured differences in LogP and PSA (Section 3) make this compound an excellent tool for investigating the impact of small structural changes on membrane permeability and partitioning behavior. It can serve as a well-characterized control or comparator in medicinal chemistry and toxicology studies focused on nitroaromatic agents .

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